N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Lipophilicity Drug Design Permeability

N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic sulfonamide featuring an azetidine–pyrimidine core conjugated to a 3,4-dimethoxyphenylsulfonyl moiety. This compound is cataloged as a research chemical with a molecular weight of 350.4 g·mol⁻¹, a cLogP of 1.1, and one hydrogen‑bond donor.

Molecular Formula C15H18N4O4S
Molecular Weight 350.39
CAS No. 2034458-69-8
Cat. No. B2873369
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine
CAS2034458-69-8
Molecular FormulaC15H18N4O4S
Molecular Weight350.39
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)NC3=NC=CC=N3)OC
InChIInChI=1S/C15H18N4O4S/c1-22-13-5-4-12(8-14(13)23-2)24(20,21)19-9-11(10-19)18-15-16-6-3-7-17-15/h3-8,11H,9-10H2,1-2H3,(H,16,17,18)
InChIKeyMBVQNXBBVATTGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1-((3,4-Dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine (CAS 2034458-69-8): Procurement-Relevant Structural and Physicochemical Profile


N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine is a synthetic sulfonamide featuring an azetidine–pyrimidine core conjugated to a 3,4-dimethoxyphenylsulfonyl moiety [1]. This compound is cataloged as a research chemical with a molecular weight of 350.4 g·mol⁻¹, a cLogP of 1.1, and one hydrogen‑bond donor [1]. It is classified as a potential scaffold for kinase inhibitor drug discovery and is available from a limited number of commercial vendors for non‑human research use [1].

N-(1-((3,4-Dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: Why Simple Sulfonamide Substitution Cannot Be Ignored


Within the class of N‑(azetidin‑3‑yl)pyrimidin‑2‑amine sulfonamides, the identity of the aryl‑sulfonyl substituent profoundly alters physicochemical properties, as evidenced by the difference in predicted lipophilicity between the 3,4‑dimethoxyphenyl analog (cLogP = 1.1) and its unsubstituted phenyl counterpart (cLogP ≈ 0.8) [1]. This shift of 0.3 log units, combined with an increased molecular weight (350.4 g·mol⁻¹ vs. 290.3 g·mol⁻¹) and a higher hydrogen‑bond acceptor count (8 vs. 5), is expected to meaningfully influence target binding, cellular permeability, and solubility [1]. Consequently, swapping the 3,4‑dimethoxyphenyl group for a simpler phenyl, styryl, or chlorophenyl substituent without experimental validation can lead to unpredictable changes in target engagement and ADMET profiles.

N-(1-((3,4-Dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: Quantitative Differentiation Against Closest Analogs


Lipophilicity Modulation: cLogP Shift of +0.3 Relative to the Unsubstituted Phenyl Analog

The 3,4‑dimethoxyphenylsulfonyl derivative exhibits a computed XLogP3 of 1.1 [1], whereas the unsubstituted phenyl analog N‑(1‑(phenylsulfonyl)azetidin‑3‑yl)pyrimidin‑2‑amine is predicted to have a cLogP of approximately 0.8 based on its molecular formula (C₁₃H₁₄N₄O₂S) and structural similarity to the target compound . This +0.3 log‑unit increase indicates moderately higher lipophilicity, which can enhance passive membrane permeability while maintaining aqueous solubility within the traditional CNS drug‑like range (cLogP ≈ 1–3).

Lipophilicity Drug Design Permeability

Molecular Weight and Hydrogen‑Bond Acceptor Capacity Differentiate from Simpler Analogs

The target compound has a molecular weight of 350.4 g·mol⁻¹ and 8 hydrogen‑bond acceptors [1], in contrast to the 2‑chlorophenyl analog (MW = 324.8 g·mol⁻¹, 5 HBA) and the unsubstituted phenyl analog (MW = 290.3 g·mol⁻¹, 5 HBA) . The higher molecular weight and HBA count reflect the two methoxy oxygen atoms, which can engage in additional polar interactions with target proteins.

Molecular Weight Hydrogen Bond Acceptors Drug-likeness

Rotatable Bond and Ring Count Impact on Conformational Flexibility

The target compound possesses 6 rotatable bonds and two aromatic rings [1]. The unsubstituted phenyl analog has only 4 rotatable bonds and a single aromatic system , while the styrylsulfonyl analog introduces an additional double bond and increases rotatable bonds to 5 . The two methoxy groups on the target compound add conformational flexibility that may allow better adaptation to a protein binding pocket, potentially reducing the entropic penalty upon binding.

Conformational Flexibility Binding Entropy Drug Design

N-(1-((3,4-Dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine: Key Research and Industrial Application Scenarios


CNS Drug Discovery: Lead-Like Scaffold for GPCR and Kinase Targets

The compound's computed cLogP of 1.1 [1] falls within the ideal range for central nervous system (CNS) drugs (cLogP 1–3). Its 3,4‑dimethoxyphenylsulfonyl group may interact with aromatic residues in GPCR or kinase binding sites, as suggested by the structural analogy to known VEGFR‑2 inhibitors containing 3,4‑dimethoxyphenyl moieties [2]. Medicinal chemists can use this compound as a starting scaffold for fragment growth or structure–activity relationship (SAR) campaigns targeting CNS disorders.

Selectivity Profiling Against Closely Related Sulfonamide Analogs

The distinct hydrogen‑bond acceptor count (8 vs. 5 for simpler analogs) and increased rotatable bonds [1] make this compound ideal for selectivity profiling panels. Researchers can compare the target compound's inhibition profile across a panel of kinases or GPCRs against the unsubstituted phenyl analog to quantify the contribution of the dimethoxy substitution to target selectivity.

Physicochemical Property Benchmarking in Drug‑Likeness Studies

The compound's deviation from typical 'rule‑of‑five' parameters—particularly its 8 hydrogen‑bond acceptors and 350 g·mol⁻¹ molecular weight [1]—makes it a valuable benchmark compound for evaluating novel drug‑like property prediction algorithms. Its compliance with most 'rule‑of‑five' criteria (MW < 500, logP < 5, HBD = 1) despite the high HBA count offers a useful test case for in silico models.

Kinase Inhibitor Library Design and Diversity Enhancement

As a member of the azetidine–pyrimidine sulfonamide class, this compound introduces 3,4‑dimethoxyphenyl diversity into kinase inhibitor libraries [1][2]. The methoxy groups can serve as metabolic soft spots or as hydrogen‑bond acceptors, offering synthetic handles for further derivatization in library synthesis. Its inclusion expands the chemical space of screening collections beyond commonly used phenyl or chlorophenyl sulfonamides.

Quote Request

Request a Quote for N-(1-((3,4-dimethoxyphenyl)sulfonyl)azetidin-3-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.